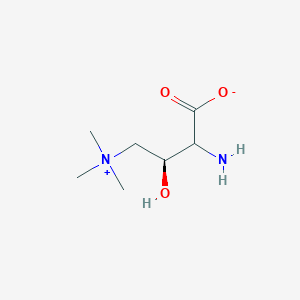
(3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Amino Carnitine is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the metabolism of fatty acids. It is an enantiomer of carnitine, specifically the (S)-enantiomer, which is involved in various biochemical processes within the body. Carnitine and its derivatives are essential for the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Amino Carnitine can be achieved through several methods, including chemical synthesis and biotransformation. One common approach involves the enantioselective reduction of a suitable precursor, such as crotonobetaine, using specific enzymes or chemical catalysts. The reaction conditions typically require a controlled environment with specific pH, temperature, and the presence of cofactors to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production of (S)-Amino Carnitine often involves biotechnological processes using genetically engineered microorganisms. For example, Escherichia coli strains can be engineered to overproduce (S)-Amino Carnitine by manipulating metabolic pathways and optimizing fermentation conditions. This method offers advantages such as high yield, cost-effectiveness, and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Amino Carnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH, and the presence of catalysts.
Major Products
The major products formed from these reactions include various carnitine derivatives, such as acetylcarnitine, propionylcarnitine, and butyrylcarnitine, each with distinct biochemical properties and applications .
Applications De Recherche Scientifique
(S)-Amino Carnitine has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It plays a role in studying metabolic pathways and energy production in cells.
Medicine: It is investigated for its potential therapeutic effects in conditions like cardiovascular diseases, diabetes, and neurodegenerative disorders.
Industry: It is used in the production of dietary supplements and functional foods due to its role in energy metabolism and muscle function .
Mécanisme D'action
(S)-Amino Carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis, especially in tissues with high energy demands like muscles and the heart. The molecular targets include carnitine acyltransferases and translocases, which are involved in the transport and conversion of fatty acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Carnitine: The most common form of carnitine, widely used in supplements and studied for its role in energy metabolism.
Acetyl-L-Carnitine: A derivative of carnitine with additional acetyl groups, known for its neuroprotective effects.
Propionyl-L-Carnitine: Another derivative with propionyl groups, used for its cardiovascular benefits.
Uniqueness
(S)-Amino Carnitine is unique due to its specific enantiomeric form, which may confer distinct biochemical properties and therapeutic potential compared to other carnitine derivatives. Its role in facilitating fatty acid transport and energy production makes it a valuable compound in both research and clinical applications .
Propriétés
Formule moléculaire |
C7H16N2O3 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(3S)-2-amino-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H16N2O3/c1-9(2,3)4-5(10)6(8)7(11)12/h5-6,10H,4,8H2,1-3H3/t5-,6?/m0/s1 |
Clé InChI |
RKNHTGDLNNBLGZ-ZBHICJROSA-N |
SMILES isomérique |
C[N+](C)(C)C[C@@H](C(C(=O)[O-])N)O |
SMILES canonique |
C[N+](C)(C)CC(C(C(=O)[O-])N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
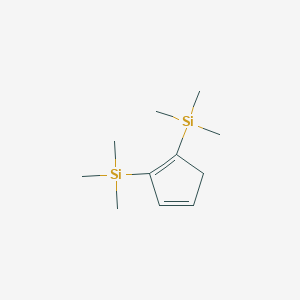
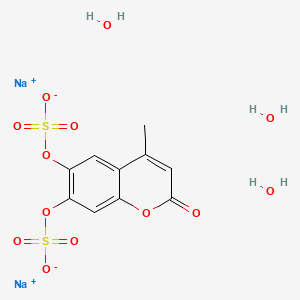

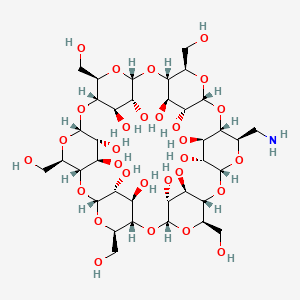
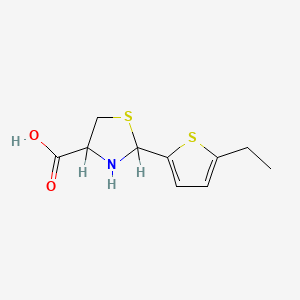
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
![ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13824616.png)

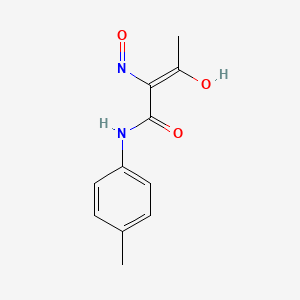
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
